4-Methyl-2-(1-(o-tolyl)ethyl)-1,3-dioxolane
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Nonylphenol typically involves the alkylation of phenol with nonene, a process that can be catalyzed by acidic catalysts such as sulfuric acid or solid acid catalysts. The reaction conditions often include elevated temperatures and pressures to facilitate the alkylation process .
Industrial Production Methods
Industrial production of 4-Nonylphenol involves similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized catalysts helps in achieving higher yields and purity of the product. The process is designed to minimize by-products and ensure efficient use of raw materials .
Chemical Reactions Analysis
Types of Reactions
4-Nonylphenol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form nonylphenol ethoxylates, which are used as surfactants.
Reduction: Reduction reactions can convert it into nonylphenol derivatives with different functional groups.
Substitution: It can undergo electrophilic substitution reactions, where the hydroxyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophilic reagents like halogens and sulfonic acids are employed under controlled conditions.
Major Products
Nonylphenol Ethoxylates: Formed through oxidation, used in detergents and emulsifiers.
Nonylphenol Derivatives: Various derivatives are formed through reduction and substitution reactions, each with unique applications.
Scientific Research Applications
4-Nonylphenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic life.
Medicine: Research focuses on its potential toxicological effects and mechanisms of action.
Industry: Used in the production of detergents, emulsifiers, and other industrial products.
Mechanism of Action
4-Nonylphenol exerts its effects primarily through its interaction with estrogen receptors. It mimics the action of natural estrogens, leading to endocrine disruption. This interaction affects various molecular pathways, including those involved in cell growth and differentiation .
Comparison with Similar Compounds
Similar Compounds
Octylphenol: Another alkylphenol with similar properties but different alkyl chain length.
Bisphenol A: Shares endocrine-disrupting properties but has a different chemical structure.
Nonylphenol Ethoxylates: Oxidized derivatives of 4-Nonylphenol used in various applications.
Uniqueness
4-Nonylphenol is unique due to its branched structure, which influences its reactivity and interaction with biological systems. Its widespread use and environmental persistence make it a compound of significant interest in both industrial and environmental research .
Properties
CAS No. |
84878-54-6 |
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Molecular Formula |
C13H18O2 |
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-methyl-2-[1-(2-methylphenyl)ethyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H18O2/c1-9-6-4-5-7-12(9)11(3)13-14-8-10(2)15-13/h4-7,10-11,13H,8H2,1-3H3 |
InChI Key |
OWXKXAJVEXCJMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(O1)C(C)C2=CC=CC=C2C |
Origin of Product |
United States |
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